molecular formula C23H17NO5 B2925933 (Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate CAS No. 903191-98-0

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

Cat. No.: B2925933
CAS No.: 903191-98-0
M. Wt: 387.391
InChI Key: BUDJJUOGJOGBTE-JMIUGGIZSA-N
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Description

(Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a useful research compound. Its molecular formula is C23H17NO5 and its molecular weight is 387.391. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Reactions with Nitrile Oxides : The compound reacts with 4-methoxy and 4-chlorophenylnitrile oxides in pyridine solution, leading to the formation of various compounds such as Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These reactions are essential for understanding the chemical properties and potential applications of this compound in synthetic chemistry (Kandeel & Youssef, 2001).

  • Coordination Polymers and Photocatalytic Properties : The compound serves as a building block for coordination polymers, which exhibit intriguing properties such as selective luminescence sensing of iron(III) ions and dye adsorption capabilities. These polymers have potential applications in environmental remediation and sensing technologies (Hu et al., 2015).

  • Synthesis of Pyran Derivatives : The compound reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-methoxycarbonyl-3-methoxypropenoate, leading to the synthesis of pyran derivatives. These derivatives are important in the development of new pharmaceuticals and materials with unique properties (Mérour & Cossais, 1991).

Photocatalytic and Sensing Applications

  • Photocatalytic Activity : The compound is used in the synthesis of zinc(II) coordination polymers, which show excellent photocatalytic activity for the degradation of organic dyes. This property is significant for environmental cleaning and pollution control (Xue et al., 2020).

  • Metal Ion Sensing : The compound is involved in the synthesis of materials that display highly selective sensing of metal ions through fluorescence quenching. This can be utilized in the development of sensors for detecting specific metal ions in various environments (Hu et al., 2015).

  • Selective Dye Absorption : Coordination polymers derived from this compound can rapidly adsorb certain dyes from aqueous solutions, indicating their potential application in wastewater treatment and dye removal processes (Hu et al., 2015).

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-14-9-18(28-23(26)16-6-3-7-17(11-16)27-2)12-19-21(14)22(25)20(29-19)10-15-5-4-8-24-13-15/h3-13H,1-2H3/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDJJUOGJOGBTE-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)OC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)OC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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